Potassium cyclohexanebutyrate
Overview
Description
Mechanism of Action
Target of Action
Potassium cyclohexanebutyrate primarily targets anions in solution . It acts as an anion-exchange resin , which means it has the ability to exchange its anions with other anions present in the solution .
Mode of Action
The compound interacts with its targets (anions) by binding to them and facilitating their exchange with other anions . This interaction results in a change in the composition of the solution, with the compound’s anions being replaced by the anions it binds to .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound For instance, the pH of the solution can affect the compound’s ability to bind to anions Additionally, temperature and ionic strength may also play a role in modulating its activity.
Biochemical Analysis
Biochemical Properties
Potassium cyclohexanebutyrate plays a significant role in biochemical reactions, particularly in organic systems. It acts as a potassium standard salt, enhancing solubility and stability in various reactions . The compound interacts with enzymes, proteins, and other biomolecules, facilitating their functions. For instance, it can act as an anion-exchange resin, binding to anions in solution and facilitating their exchange with other anions . This interaction is crucial in chromatography, enzyme inhibition, and enzyme stabilization processes.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with potassium channels can modulate cellular activities, impacting processes such as muscle contraction, nerve impulse transmission, and cellular homeostasis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s ability to act as an anion-exchange resin allows it to bind to specific anions, facilitating their exchange and influencing biochemical pathways . This mechanism is essential in processes such as enzyme inhibition, where this compound can modulate enzyme activity by altering the availability of specific anions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperatures, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to changes in cellular functions, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions and metabolic activities. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where specific dosages lead to significant changes in cellular functions and overall health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activities and gene expression. The compound’s role in anion exchange is particularly important in metabolic pathways, where it can alter the availability of specific metabolites and impact overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical functions, as they determine the compound’s availability and activity within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions, as it ensures that this compound is available where it is needed most within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium cyclohexanebutyrate can be synthesized through the neutralization of cyclohexanebutyric acid with potassium hydroxide. The reaction typically takes place in an aqueous medium, where cyclohexanebutyric acid is dissolved and then reacted with an equimolar amount of potassium hydroxide. The resulting solution is then evaporated to obtain the solid this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Potassium cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanebutyric acid.
Reduction: It can be reduced to form cyclohexylbutanol.
Substitution: It can undergo nucleophilic substitution reactions where the potassium ion is replaced by other cations
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used under mild conditions
Major Products
Oxidation: Cyclohexanebutyric acid.
Reduction: Cyclohexylbutanol.
Substitution: Depending on the nucleophile, products can include cyclohexylbutyl halides or ethers
Scientific Research Applications
Potassium cyclohexanebutyrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: It is used in enzyme inhibition and stabilization studies.
Industry: It is used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
- Sodium cyclohexanebutyrate
- Cyclohexanebutyric acid
- Cyclohexylbutanol
Uniqueness
Potassium cyclohexanebutyrate is unique due to its potassium ion, which imparts specific solubility and reactivity properties. Compared to sodium cyclohexanebutyrate, it has different solubility characteristics and can be used in reactions where potassium ions are preferred .
Properties
IUPAC Name |
potassium;4-cyclohexylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2.K/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYNWSSEILNGLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4441-63-8 (Parent) | |
Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2069604 | |
Record name | Cyclohexanebutanoic acid, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62638-03-3 | |
Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanebutanoic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanebutanoic acid, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium cyclohexanebutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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